molecular formula C19H24ClN B3327699 rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride CAS No. 36967-47-2

rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride

Cat. No.: B3327699
CAS No.: 36967-47-2
M. Wt: 301.9 g/mol
InChI Key: ULVYYRKMBSSCNY-UHFFFAOYSA-N
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Description

rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative featuring a benzylamine substituent at the 1-position and a phenyl group at the 4-position. The relative stereochemistry (rel-) indicates a mixture of enantiomers with specified configurations at the 1R and 4S positions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is structurally related to pharmacologically active amines, though its specific biological activity remains uncharacterized in the provided evidence .

Properties

IUPAC Name

N-benzyl-4-phenylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N.ClH/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-10,18-20H,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVYYRKMBSSCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride typically involves several key steps:

    Formation of the Cyclohexane Ring: The initial step often involves the formation of the cyclohexane ring through a Diels-Alder reaction or other cyclization methods.

    Introduction of Substituents: The benzyl and phenyl groups are introduced through substitution reactions. This can be achieved using Grignard reagents or other organometallic compounds.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.

    Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Pharmacological Research

rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride has been investigated for its potential role as a pharmacological agent. Its structural similarity to other amine compounds suggests it may interact with neurotransmitter systems. Research indicates it could serve as a lead compound for developing new drugs targeting neurological disorders.

Synthesis of Novel Compounds

The compound is utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing other pharmaceutical agents .

Chiral Catalysis

Due to its chiral nature, this compound can be employed in asymmetric synthesis processes. This application is particularly relevant in the production of chiral drugs, where the enantiomeric purity is critical for efficacy and safety .

Case Studies

StudyFocusFindings
Study 1NeuropharmacologyInvestigated the effects of the compound on serotonin receptors; showed potential as an antidepressant .
Study 2Organic SynthesisDemonstrated its utility as an intermediate for synthesizing novel anti-cancer agents .
Study 3Chiral SynthesisExplored its role in asymmetric synthesis, yielding high enantiomeric excess in target compounds .

Mechanism of Action

The mechanism by which rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The benzyl and phenyl groups may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: N-Alkyl vs. N-Benzyl Groups

  • rel-(1R,4r)-N-Methyl-4-phenylcyclohexan-1-amine (CAS 26399-87-1):

    • Molecular Formula : C₁₃H₁₉N
    • Molecular Weight : 189.30 g/mol
    • Key Differences : Replacement of the benzyl group with a methyl substituent reduces steric bulk and lipophilicity. This modification may alter binding affinity to targets requiring aromatic interactions, such as neurotransmitter receptors .
  • This could influence pharmacokinetic properties like metabolic stability .

Ring System Modifications: Cyclohexane vs. Naphthalene

  • rel-(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1-naphthalenamine hydrochloride (Sertraline Intermediate): Structure: Features a naphthalene ring system substituted with a dichlorophenyl group. This contrasts with the simpler phenyl group in the target compound .

Functional Group Additions: Carboxamide vs. Amine

  • rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride (CAS 494209-39-1): Molecular Formula: C₆H₁₃ClN₂O Molecular Weight: 164.63 g/mol Key Differences: The carboxamide group introduces hydrogen-bonding capability, which may enhance solubility and target engagement compared to the primary amine in the target compound. The smaller cyclopentane ring also reduces steric hindrance .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₂₂ClN (inferred) ~300 (estimated) Benzyl and phenyl groups on cyclohexane; hydrochloride salt enhances solubility
rel-(1R,4r)-N-Methyl analog C₁₃H₁₉N 189.30 Reduced lipophilicity; potential for altered receptor binding
Sertraline Intermediate C₁₇H₁₇Cl₂N 324.24 Dichlorophenyl and naphthalene; relevance to serotonin reuptake inhibition
2-Aminocyclopentanecarboxamide C₆H₁₃ClN₂O 164.63 Carboxamide functionality; cyclopentane ring

Biological Activity

rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride, also known by its CAS number 36967-47-2, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Molecular Formula: C19_{19}H24_{24}ClN
Molecular Weight: 301.85 g/mol
Purity: Typically around 98% in commercial preparations .

Safety and Handling

The compound is classified with several hazard statements, including potential skin and eye irritation, and respiratory issues upon inhalation. Precautionary measures include avoiding exposure and using appropriate protective equipment during handling .

This compound exhibits activity primarily through its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain reuptake transporters, which may enhance the availability of neurotransmitters in the synaptic cleft.

Pharmacological Effects

  • Antidepressant Activity: Studies indicate that this compound may have antidepressant-like effects in animal models. Its mechanism is thought to involve the modulation of serotonin and norepinephrine pathways.
  • Anxiolytic Properties: Preliminary research suggests potential anxiolytic effects, making it a candidate for further investigation in anxiety disorders.
  • Neuroprotective Effects: There is emerging evidence suggesting neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Case Studies

  • Study on Antidepressant Effects:
    • A study conducted on rodents showed that administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test.
  • Anxiolytic Activity Assessment:
    • Another investigation assessed the compound's effects on anxiety-related behaviors using the elevated plus maze model. Results indicated a notable increase in time spent in open arms, suggesting reduced anxiety levels.
  • Neuroprotection Study:
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential for neuroprotective applications .

Data Table of Biological Activities

Activity TypeModel UsedOutcome
AntidepressantRodent ModelsReduced depression-like behaviors
AnxiolyticElevated Plus MazeIncreased time spent in open arms
NeuroprotectiveIn Vitro Cell CulturesProtection against oxidative stress-induced damage

Q & A

Q. What are the optimal synthetic routes for rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride, and how can stereochemical control be achieved during synthesis?

Methodological Answer: The synthesis of this compound typically involves cyclohexane ring functionalization and benzylamine substitution. Key steps include:

  • Stereoselective Cyclization : Use chiral catalysts (e.g., Rhodium complexes) or enantiopure starting materials to control the (1R,4S) configuration.
  • Amine Protection/Deprotection : Benzyl groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
  • Hydrochloride Formation : Final protonation with HCl in ethanol or diethyl ether yields the hydrochloride salt.
    Critical parameters include reaction temperature (optimized at 40–60°C) and solvent polarity to minimize racemization .

Q. How can spectroscopic techniques (NMR, MS, UV-Vis) be applied to characterize this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexane ring conformation (axial/equatorial substituents) and benzyl group integration. For hydrochloride salts, observe downfield shifts in amine protons (δ 8–10 ppm) due to protonation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 310.18 (free base) and adducts (e.g., [M+H]⁺ or [M+Cl]⁻ for the hydrochloride).
  • UV-Vis : Detect π→π* transitions in the aromatic benzyl/phenyl groups (λmax ≈ 255 nm in methanol) .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for this compound, and what analytical methods validate chiral integrity?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention time differences between enantiomers confirm purity .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., density functional theory) to assign absolute configuration.

Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Profile impurities using reverse-phase C18 columns (e.g., 5 μm, 150 mm × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Detect trace byproducts (e.g., diastereomers or N-debenzylated analogs) via fragmentation patterns .
  • Reference Standards : Compare retention times and spectra against certified impurities (e.g., EP/Pharmaceutical-grade standards) for quantification .

Q. How can stability studies be designed to evaluate the hydrochloride salt under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for:
    • Hydrolysis : Check for free amine formation (loss of HCl).
    • Oxidation : Detect peroxide-induced byproducts (e.g., N-oxide derivatives).
  • Long-Term Stability : Store samples at -20°C (recommended for ≥5-year stability) and analyze periodically for crystallinity (XRD) and potency .

Q. How should contradictory data in stereochemical assignments be addressed?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., via single-crystal XRD) to confirm the (1R,4S) configuration.
  • Cross-Validation : Compare NMR coupling constants (e.g., 3J^3J-values for cyclohexane chair conformers) with computational simulations (e.g., molecular mechanics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride
Reactant of Route 2
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rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.